molecular formula C6H2BrClN2O2S2 B3383387 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS No. 41512-06-5

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

Cat. No.: B3383387
CAS No.: 41512-06-5
M. Wt: 313.6 g/mol
InChI Key: CCRGYQMMVHOUPE-UHFFFAOYSA-N
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Description

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS: Not explicitly provided in evidence; structurally related to CAS 73713-79-8 for the non-brominated parent compound) is a heterocyclic sulfonyl chloride derivative. Its molecular formula is C₆H₂BrClN₂O₂S₂, with a molecular weight of 324.60 g/mol (calculated from evidence). The compound features a benzothiadiazole core substituted with a bromine atom at the 7-position and a sulfonyl chloride group at the 4-position. Key structural identifiers include:

  • SMILES: C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)Cl
  • InChIKey: CCRGYQMMVHOUPE-UHFFFAOYSA-N .

Predicted Collision Cross-Section (CCS) values for its ionized forms range from 137.9–143.7 Ų, with [M+H]+ at 138.5 Ų and [M-H]- at 137.9 Ų . These data suggest moderate polarizability, relevant for mass spectrometry applications.

Properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRGYQMMVHOUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481109
Record name 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41512-06-5
Record name 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the bromination of 2,1,3-benzothiadiazole followed by sulfonylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The brominated intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed. These reactions require the use of palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Electronics

Light-Emitting Diodes (LEDs):
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride is used as a building block in the synthesis of light-emitting diodes (LEDs). The compound can be incorporated into organic layers that emit light when an electric current passes through them. Its ability to form stable films with good charge transport properties enhances the performance of OLED devices.

Conducting Polymers:
The compound is also employed in the development of conducting polymers. These materials are essential for various electronic applications, including sensors and transistors. The sulfonyl chloride group facilitates further functionalization of the polymer backbone, allowing for tailored electronic properties.

Materials Science

Advanced Materials Development:
In materials science, this compound plays a crucial role in creating advanced materials with specific electronic and optical properties. By modifying its structure or incorporating it into composite materials, researchers can design substances that exhibit desired characteristics such as improved conductivity or enhanced light absorption.

Nanomaterials:
The compound has been explored for its potential in synthesizing nanomaterials. Its reactivity allows for the creation of nanoscale structures that can be utilized in various applications, from drug delivery systems to photonic devices.

Chemical Synthesis

Intermediate in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical and agrochemical industries for synthesizing bioactive molecules.

Reactivity and Mechanism:
The mechanism of action involves nucleophilic substitution reactions facilitated by the sulfonyl chloride group. This property allows it to react with various nucleophiles, leading to the formation of diverse chemical entities. The bromine atom also provides a site for further substitution or coupling reactions, enhancing its utility in synthetic chemistry.

Case Studies

Case Study 1: Synthesis of Novel LED Materials
A study demonstrated the use of this compound in developing new LED materials that exhibited enhanced brightness and efficiency compared to traditional compounds. The incorporation of this compound into the polymer matrix allowed for better charge mobility and reduced energy loss during operation.

Case Study 2: Antimicrobial Activity Research
Research has indicated that derivatives of this compound possess antimicrobial properties. In vitro studies showed significant inhibition against various bacterial strains, suggesting potential applications in medicinal chemistry as a scaffold for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its ability to undergo various chemical transformations. The bromine and sulfonyl chloride groups are reactive sites that can participate in substitution and coupling reactions. These reactions enable the compound to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The brominated derivative is compared to four structurally related benzothiadiazole sulfonyl chlorides and carbonyl analogs (Table 1):

Compound CAS Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride - C₆H₂BrClN₂O₂S₂ 324.60 Br (7), SO₂Cl (4) Not reported
2,1,3-Benzothiadiazole-4-sulfonyl chloride 73713-79-8 C₆H₃ClN₂O₂S₂ 234.68 SO₂Cl (4) 148–150
1,2,3-Benzothiadiazole-5-carbonyl chloride 321309-32-4 C₇H₃ClN₂OS 200.63 COCl (5) 93–96
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride 100130-48-1 C₆H₂Cl₂N₂O₂S₂ 269.13 Cl (5), SO₂Cl (4) Not reported
2,1,3-Benzothiazol-5-amine 1123-93-9 C₇H₆N₂S 166.20 NH₂ (5) 55–59

Sources : .

Key Observations:

Substituent Effects: Bromine at the 7-position increases molecular weight by ~90 g/mol compared to the non-brominated parent compound (CAS 73713-79-8). Chlorine substitution (CAS 100130-48-1) results in a lower molecular weight (269.13 g/mol) . Melting points are influenced by substituent electronegativity and molecular symmetry. The parent sulfonyl chloride (CAS 73713-79-8) has a higher melting point (148–150°C) than the carbonyl chloride analog (93–96°C) .

Reactivity :

  • Sulfonyl chlorides (e.g., 73713-79-8) are more reactive toward nucleophilic substitution than carbonyl chlorides due to the electron-withdrawing sulfonyl group. Bromine’s bulky size in the 7-bromo derivative may sterically hinder reactions at the 4-position .

Physicochemical and Commercial Properties

Property This compound 2,1,3-Benzothiadiazole-4-sulfonyl chloride 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
Price (JPY/g) Not reported ~4,720–19,760 (5g–250mg) Not reported
Storage Conditions Likely <4°C (inferred from analogs) <4°C <4°C (inferred)
Predicted CCS (Ų) 137.9–143.7 Not reported Not reported
Commercial Availability:
  • The non-brominated parent compound (CAS 73713-79-8) is sold in 1g and 250mg packs, priced at JPY 11,800 and JPY 49,400, respectively .
  • No commercial data exist for the 7-bromo derivative, suggesting it is a niche research chemical.

Biological Activity

7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C6H4BrClN2O2S
  • Molecular Weight : 251.62 g/mol
  • CAS Number : 41512-06-5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity and receptor interactions. This property is crucial for its potential therapeutic effects.

Biological Activities

Research indicates that 7-Bromo-2,1,3-benzothiadiazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds in this class possess significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Several derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds related to benzothiadiazoles have shown IC50 values comparable to established anticancer drugs like doxorubicin in various assays .

Antiviral Activity

A study evaluated the antiviral potential of benzothiadiazole derivatives against several viruses including HSV-1 and HCV. Compounds showed viral reduction rates ranging from 70% to 90%, indicating promising antiviral properties .

Anticancer Activity

Research focused on the anticancer effects of specific derivatives revealed:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.058 µM against T47D breast cancer cells, suggesting potent antitumor activity .
CompoundCell LineIC50 (µM)
Compound AT47D0.058 ± 0.016
Compound BMCF-712.8
DoxorubicinMCF-73.13

Antimicrobial Studies

In antimicrobial studies, certain derivatives were tested against bacterial strains and exhibited notable inhibition zones in disk diffusion assays, confirming their potential as antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotable Features
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chlorideAntimicrobial, AntifungalSimilar sulfonyl group
Benzothiadiazole Derivative XAnticancerLower cytotoxicity compared to standard drugs

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary approaches are documented:
  • Thionyl Chloride-Mediated Sulfonation : Reacting the sulfonic acid precursor with thionyl chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF). For example, demonstrates that DMF (0.5 mmol) with SOCl₂ (140 mmol) at reflux efficiently converts sulfonic acid derivatives to sulfonyl chlorides.
  • Sulfonyl Hydrazide Conversion : describes a method where sulfonyl hydrazides are oxidized using halide sources (e.g., N-chlorosuccinimide) under mild conditions. This approach avoids harsh reagents and allows broader substrate tolerance.
  • Key Considerations : Reaction temperature, catalyst loading, and solvent polarity significantly affect yield. For brominated substrates, excess SOCl₂ (≥10 equivalents) and anhydrous conditions are critical to minimize hydrolysis .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify aromatic protons and carbons in the benzothiadiazole core. highlights NMR’s role in confirming substitution patterns.
  • IR Spectroscopy : Detect sulfonyl chloride (S=O stretch ~1370–1300 cm⁻¹) and benzothiadiazole (C=N stretch ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₆H₂BrClN₂O₂S₂). and emphasize MS for purity assessment.
  • Elemental Analysis : Confirm Br and Cl content to rule out incomplete halogenation .

Q. How should this compound be stored to maintain stability, and what are its key incompatibilities?

  • Methodological Answer :
  • Storage : Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Moisture induces hydrolysis to sulfonic acid, as noted in for analogous sulfonyl chlorides.
  • Incompatibilities : Avoid contact with water, alcohols (risk of esterification), strong bases (saponification), and oxidizers. warns that even trace moisture degrades sulfonyl chlorides .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or guide the design of derivatives for biological applications?

  • Methodological Answer :
  • DFT Analysis : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. used DFT to analyze benzothiazole analogs, revealing electron-deficient regions at the sulfonyl group, which correlate with reactivity in SNAr reactions.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes). For example, ’s benzothiazole derivatives were docked into kinase active sites to prioritize synthetic targets .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in sulfonyl groups) that cause splitting anomalies.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-enriched precursors to isolate coupling effects.
  • X-ray Crystallography : Resolve structural ambiguities. employed crystal packing analysis to confirm molecular conformation .

Q. How can reaction conditions be optimized to minimize byproducts (e.g., desulfonation or bromide displacement)?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DCM, THF) reduce nucleophilic interference. achieved higher yields in DCM due to its low nucleophilicity.
  • Temperature Control : Lower temperatures (–10°C to 0°C) suppress side reactions like sulfonic acid formation.
  • Additives : Use scavengers (e.g., molecular sieves) to sequester water. highlights the role of desiccants in improving halogenation efficiency .

Q. What are the challenges in achieving regioselective functionalization of the benzothiadiazole core, and how can they be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to steer electrophilic substitution. ’s bromopyridine-sulfonyl chloride derivatives illustrate how steric effects influence regiochemistry.
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can target the bromine substituent for selective modification .

Q. How does the compound’s solubility profile impact its application in cross-coupling reactions or bioconjugation?

  • Methodological Answer :
  • Solvent Compatibility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or acetonitrile. For bioconjugation, use buffered DMSO (pH 7–8) to avoid protein denaturation.
  • Surfactant-Assisted Reactions : Micellar conditions (e.g., TPGS-750-M) enhance solubility in aqueous media for green chemistry applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 2
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride

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